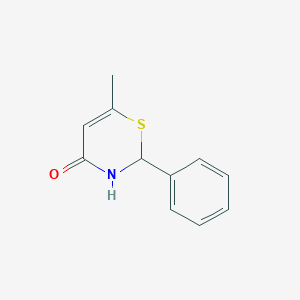![molecular formula C12H18O2 B14381592 2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane CAS No. 88376-86-7](/img/structure/B14381592.png)
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane is an organic compound with a complex structure that includes both alkyne and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane typically involves the reaction of 2-methylhex-1-en-5-yn-3-ol with an appropriate oxane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as sodium alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or thiols.
科学的研究の応用
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the ether linkage can interact with nucleophiles. These interactions can lead to the formation of various products and influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Methylhex-5-en-3-yn-2-ol: A related compound with similar alkyne and alcohol functional groups.
2,6-Dimethylnon-1-en-3-yn-5-yl ester: Another compound with a similar alkyne structure.
Uniqueness
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane is unique due to its combination of alkyne and ether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.
特性
CAS番号 |
88376-86-7 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
2-(2-methylhex-1-en-5-yn-3-yloxy)oxane |
InChI |
InChI=1S/C12H18O2/c1-4-7-11(10(2)3)14-12-8-5-6-9-13-12/h1,11-12H,2,5-9H2,3H3 |
InChIキー |
MSUAVOZOBASPAG-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(CC#C)OC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene](/img/structure/B14381512.png)
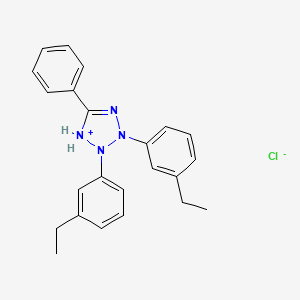
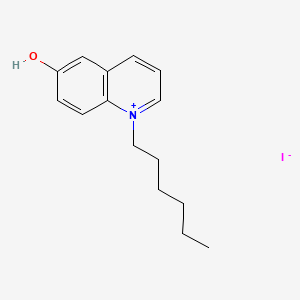
![2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole](/img/structure/B14381538.png)
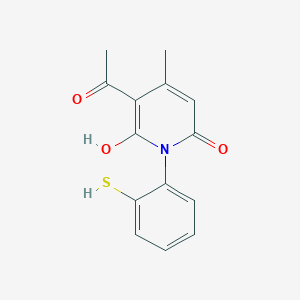
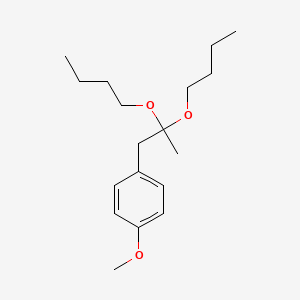
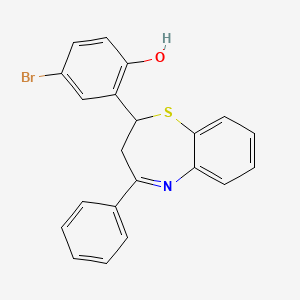
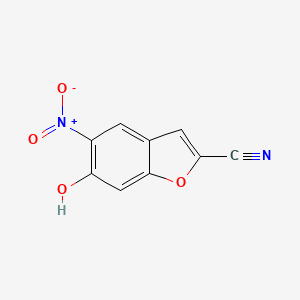
![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)
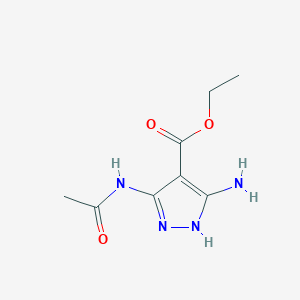
![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
